2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides. It features a chloro group, a sulfamoyl group, and a thiophene ring, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a thiophene derivative that contains a sulfamoyl group. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in the synthesis include chloroacetyl chloride, thiophene-2-sulfonamide, and a base such as triethylamine. The reaction is often conducted in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the manufacturing process. Industrial production typically emphasizes efficiency, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiophene ring and sulfamoyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Sulfamoylthiophen-2-yl)methyl]acetamide
- 2-Chloro-N-(4-sulfamoylphenyl)acetamide
- N-(5-Chloro-4-fluoro-2-methyl-phenyl)acetamide
Uniqueness
2-Chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(2-sulfamoylthiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O3S2/c8-3-6(11)10-4-5-1-2-14-7(5)15(9,12)13/h1-2H,3-4H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCHFERZQDORCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CNC(=O)CCl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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